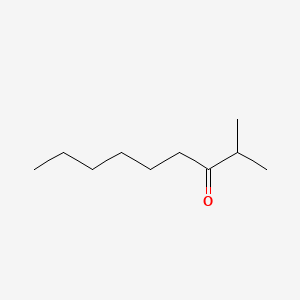

2-Methylnonan-3-one

Description

Historical Context and Significance of Branched Ketones in Organic Chemistry

The study of ketones is a fundamental aspect of organic chemistry, dating back to the 19th century. thegoodscentscompany.com Ketones are characterized by a carbonyl (C=O) group bonded to two other carbon atoms, which distinguishes them from aldehydes. wikipedia.org The presence of this polar carbonyl group is central to their reactivity, often involving nucleophilic addition reactions at the carbonyl carbon. nist.gov

Aliphatic ketones, which lack aromatic rings, form a broad class of these compounds. solubilityofthings.com The introduction of branching along the carbon chain, as seen in 2-Methylnonan-3-one, significantly influences the physical and chemical properties of the molecule. Branching can affect boiling points, solubility, and steric hindrance around the reactive carbonyl group, thereby modifying reaction rates and pathways. libretexts.org Historically, the synthesis and reaction of various ketones, including branched structures, have been pivotal in the development of synthetic organic chemistry, enabling the construction of more complex molecules. researchgate.net The study of branched ketones has contributed to a deeper understanding of reaction mechanisms, such as enolate formation, where the acidity of the α-hydrogen is a key factor. wikipedia.org

Current Research Landscape Pertaining to this compound

The research landscape specifically for this compound is not extensive. However, it is identified and cataloged in major chemical databases, which provide foundational data on its properties. nih.govnist.gov Analytical methods for the separation and identification of ketones are well-established, and techniques like High-Performance Liquid Chromatography (HPLC) can be applied to analyze compounds such as this compound. rsc.org

The compound has been mentioned in the context of flavor and fragrance chemistry, although often tangentially or in relation to structurally similar compounds like 3-Methylnonane-2,4-dione (B147431), which has been studied for its contribution to the flavor of products like green tea. researchgate.netresearchgate.netacs.org The presence and identification of specific ketones are crucial in understanding the sensory profiles of various foods and natural products. Research in this area often involves advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) to detect and identify volatile and semi-volatile compounds. nih.govresearchgate.net

Research Objectives and Scope of Investigation for this compound

Given the limited specific research on this compound, several potential research objectives can be outlined. A primary objective would be the development and optimization of synthetic routes to produce the compound with high purity and yield, which is fundamental for any further study. While general methods for ketone synthesis exist, specific application and optimization for this compound are not widely reported.

A second area of investigation would be to fully characterize its sensory properties. This would involve determining its odor and flavor profile and its olfactory threshold to understand any potential it may have as a flavoring agent. Furthermore, exploring its occurrence in natural products could provide insights into biosynthetic pathways.

Finally, a detailed investigation into its chemical reactivity would be valuable. This could include studying its behavior in various organic reactions, its potential as a building block in more complex syntheses, and comparing its reactivity to other isomeric or related ketones. Such studies would contribute to the broader understanding of structure-activity relationships in organic chemistry.

Chemical and Physical Data

The following tables summarize the known chemical and physical properties of this compound based on available database information.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier/Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5445-31-8 | nih.govnist.gov |

| Molecular Formula | C₁₀H₂₀O | nih.govnist.gov |

| Molecular Weight | 156.27 g/mol | nih.govnist.gov |

| Canonical SMILES | CCCCCCC(=O)C(C)C | nih.gov |

| InChI Key | OPZBFCHDGBPBRJ-UHFFFAOYSA-N | nih.govnist.gov |

Table 2: Computed Physical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.4 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Exact Mass | 156.151415257 Da | nih.gov |

| Topological Polar Surface Area | 17.1 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-methylnonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-5-6-7-8-10(11)9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZBFCHDGBPBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202852 | |

| Record name | 2-Methylnonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-31-8 | |

| Record name | 2-Methyl-3-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnonan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-nonanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylnonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylnonan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-nonanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888NTF35B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methylnonan 3 One and Its Stereoisomers

Classical and Modern Synthetic Routes to Branched Ketones

The synthesis of branched ketones such as 2-Methylnonan-3-one can be accomplished through several established reaction pathways. These methods often involve the transformation of other functional groups into the target carbonyl moiety.

Oxidative Cleavage Approaches for this compound Precursors

Oxidative cleavage is a robust method for synthesizing ketones by breaking carbon-carbon bonds, particularly double or single bonds in alkenes and 1,2-diols (vicinal diols), respectively. thieme-connect.demasterorganicchemistry.com

The most common application of this method is the ozonolysis of a tetrasubstituted alkene. masterorganicchemistry.com For a precursor to this compound, an appropriately substituted alkene can be cleaved using ozone (O₃) followed by a reductive workup (e.g., with zinc or dimethyl sulfide) to yield the desired ketone along with another carbonyl compound. thieme-connect.de

Alternatively, 1,2-diols can be cleaved to form ketones. thieme-connect.de Reagents like sodium periodate (B1199274) (NaIO₄) or lead(IV) acetate (B1210297) are effective for this transformation, breaking the C-C bond between the hydroxyl-bearing carbons to form two carbonyl groups. thieme-connect.demasterorganicchemistry.com The starting diol determines whether the product is a ketone or an aldehyde. masterorganicchemistry.com Various oxidizing agents, including permanganate (B83412) and dichromate reagents, can also achieve the oxidative cleavage of alkenes, though they can sometimes lead to over-oxidation to carboxylic acids. thieme-connect.de Modern methods have introduced catalysts, such as those based on osmium, manganese, or iron, to facilitate these oxidations under milder conditions, sometimes using molecular oxygen as the ultimate oxidant. organic-chemistry.orgnih.gov

Table 1: Oxidative Cleavage Reagents for Ketone Synthesis

| Reagent(s) | Substrate | Product Type | Citation |

|---|---|---|---|

| 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Alkene | Ketone/Aldehyde | thieme-connect.demasterorganicchemistry.com |

| NaIO₄ or Pb(OAc)₄ | 1,2-Diol | Ketone/Aldehyde | thieme-connect.demasterorganicchemistry.com |

| KMnO₄ (acidic/neutral) | Alkene | Ketone/Carboxylic Acid | thieme-connect.de |

Fragmentation Reactions in this compound Synthesis

Fragmentation reactions provide another strategic pathway to ketones by breaking down larger molecules into smaller pieces. numberanalytics.com These reactions can be categorized as heterolytic or homolytic, depending on how the chemical bonds are broken. numberanalytics.com

Notable fragmentation reactions in ketone synthesis include:

Grob Fragmentation : This reaction involves the cleavage of a 1,3-diol derivative or a similar 1,3-difunctionalized compound. thieme-connect.delibretexts.org The process yields an alkene and a carbonyl compound (a ketone or aldehyde), driven by the stable arrangement of the participating atoms. libretexts.org It is a valuable method for constructing rings from bicyclic systems but can also be applied to acyclic precursors. libretexts.org

Eschenmoser Fragmentation : Also known as the Eschenmoser–Ohloff or Eschenmoser–Tanabe fragmentation, this reaction transforms α,β-epoxyketones into alkynes and carbonyl compounds. thieme-connect.dewikipedia.org The reaction is typically initiated by reacting the epoxyketone with an aryl sulfonylhydrazine, which forms an intermediate that fragments under acidic or basic conditions, driven by the formation of stable molecular nitrogen. wikipedia.org

Photochemical Transformations in Ketone Synthesis (e.g., Norrish Type II Reactions)

Photochemical reactions, particularly the Norrish Type II reaction, offer a unique method for synthesizing ketones. thieme-connect.dewikipedia.org This intramolecular reaction occurs when a carbonyl compound with a γ-hydrogen is exposed to ultraviolet light. wikipedia.orgiastate.edu

The process involves the following steps:

The carbonyl oxygen, in its excited state, abstracts a hydrogen atom from the γ-carbon. wikipedia.org

This hydrogen abstraction forms a 1,4-biradical intermediate. wikipedia.org

The biradical can then undergo one of two main pathways: cyclization to form a cyclobutanol (B46151) (the Norrish-Yang reaction) or fragmentation via β-scission. wikipedia.org

The fragmentation pathway cleaves the bond between the α- and β-carbons, resulting in the formation of an enol and an alkene. wikipedia.org The enol intermediate rapidly tautomerizes to the more stable ketone. wikipedia.org

This reaction has been explored for its synthetic utility in creating complex molecules and has seen recent advancements using visible light and photocatalysis. iastate.educhinesechemsoc.orgnumberanalytics.com

Rearrangement Processes Applied to this compound Synthesis

Molecular rearrangements are fundamental processes in organic synthesis that can be harnessed to produce ketones. thieme-connect.de One of the most relevant for ketone synthesis is the pinacol (B44631) rearrangement. libretexts.org

The pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde. libretexts.orgwikipedia.org The reaction proceeds through protonation of one hydroxyl group, which then leaves as water to form a carbocation. A neighboring alkyl or aryl group then migrates to the carbocation center, which stabilizes the positive charge through the formation of a carbonyl group upon deprotonation. libretexts.org To synthesize a branched ketone like this compound, a highly substituted 1,2-diol would be required as the starting material.

Other rearrangements of ketones, such as the Baeyer-Villiger oxidation (ketone to ester) and the Beckmann rearrangement (ketoxime to amide), are also significant transformations in organic chemistry. wiley-vch.debyjus.com

Asymmetric Synthesis of Chiral this compound

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) is a significant challenge in organic chemistry.

Enantioselective Alkylation Strategies (e.g., Dimethylhydrazone Alkylation)

The direct asymmetric α-alkylation of acyclic ketones remains a difficult transformation. rsc.orgnih.gov A successful and widely applied strategy involves the use of chiral auxiliaries, such as the SAMP/RAMP hydrazone method. rsc.org An alternative approach that avoids covalently bound chiral auxiliaries is the use of a chiral ligand to control the stereochemistry of the reaction. rsc.orgnih.gov

One such method involves the asymmetric alkylation of a non-chiral N,N-dimethylhydrazone derived from the corresponding ketone. rsc.orgucc.ie For the synthesis of chiral this compound, one would start with 3-nonanone. The ketone is first converted to its N,N-dimethylhydrazone. This hydrazone is then deprotonated at the α-carbon using a strong base, typically an alkyllithium compound, in the presence of a chiral ligand. rsc.orgucc.ie

The chiral diamine (-)-sparteine (B7772259) is a commonly used ligand for this purpose. rsc.orgucc.ie The alkyllithium and sparteine (B1682161) form a chiral complex that selectively removes one of the α-protons, creating a chiral azaenolate. This intermediate is then alkylated with an electrophile (e.g., methyl iodide). The chiral environment dictated by the sparteine ligand directs the electrophile to attack one face of the azaenolate preferentially, leading to the formation of one enantiomer of the alkylated hydrazone in excess. Finally, hydrolysis of the hydrazone removes the auxiliary group and yields the chiral ketone, (S)- or (R)-2-methylnonan-3-one. rsc.org

Research has shown that the choice of solvent significantly impacts the enantioselectivity of this transformation. rsc.org

Table 2: Enantioselective Alkylation of 3-Pentanone Dimethylhydrazone using (-)-Sparteine

| Entry | Solvent | Electrophile | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | Toluene | Benzyl bromide | 75 | 78:22 |

| 2 | Diethyl ether | Benzyl bromide | 76 | 77:23 |

| 3 | THF | Benzyl bromide | 70 | 69:31 |

| 4 | Cumene | Benzyl bromide | 74 | 83:17 |

| 5 | Toluene | 1-Iodopentane | 73 | 77:23 |

| 6 | Diethyl ether | 1-Iodopentane | 75 | 74:26 |

| 7 | THF | 1-Iodopentane | 69 | 66:34 |

| 8 | Cumene | 1-Iodopentane | 71 | 80:20 |

This table is adapted from research on a model system (3-pentanone) to illustrate the principles of the dimethylhydrazone alkylation methodology. The data demonstrates the influence of solvent on enantioselectivity. rsc.org

Chiral Ligand-Mediated Approaches (e.g., Sparteine)

The synthesis of chiral ketones, including stereoisomers of this compound, can be effectively achieved through methods mediated by chiral ligands. Among these, (-)-sparteine, a naturally occurring diamine, is widely used in asymmetric synthesis. Its primary role is to form a complex with an organolithium reagent, such as sec-butyllithium (B1581126) (s-BuLi), creating a potent chiral base. This complex can then deprotonate a prochiral starting material in an enantioselective manner, generating a configurationally stable organolithium intermediate.

A prominent strategy involves the enantioselective generation of organolithium compounds in the presence of (-)-sparteine, followed by acylation with Weinreb amides to produce highly enantioenriched α-substituted ketones. thieme-connect.com The Weinreb amide is an excellent acylating agent in this context due to its high chemoselectivity and resistance to over-addition. thieme-connect.com This methodology is flexible and can be adapted to access a wide array of enantioenriched building blocks. For instance, the Hoppe-Beak chemistry, which utilizes (-)-sparteine for enantioselective deprotonation, has been successfully applied to acylations with Weinreb amides to access α-oxyketones and cyclic α-aminoketones with high enantiomeric purity.

The general applicability of this approach is well-documented, demonstrating that the stereochemical information can be effectively transferred to the target ketone without loss of optical purity. thieme-connect.com Furthermore, by selecting the appropriate enantiomer of sparteine, it is possible to access either enantiomer of the desired product. Sustainable practices have also been developed, including methods for recycling the valuable sparteine ligand and the N,O-dimethylhydroxylamine (Weinreb 'amine') derived from the amide. thieme-connect.com

Table 1: Example of (-)-Sparteine-Mediated Asymmetric Lithiation-Acylation

| Substrate | Reagents | Product Type | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| N-Boc pyrrolidine | 1. s-BuLi, (-)-sparteine, Et₂O, -78°C; 2. Me₃SiCl | (S)-Trimethylsilyl adduct | 95:5 |

This table illustrates the principle of sparteine-mediated asymmetric synthesis. While not directly for this compound, it shows the high enantioselectivity achievable with this method.

Stereocontrolled Transformations of Precursors to this compound

Achieving stereocontrol in the synthesis of this compound can also be accomplished by performing stereocontrolled transformations on suitable precursor molecules. This strategy relies on establishing the desired stereochemistry in an intermediate, which is then converted to the final ketone product.

One such approach involves the transformation of a chiral allylic alcohol. For example, a method has been developed for the synthesis of α-fluoroketones from allylic alcohols. In a specific instance, 2-Methylnon-1-en-3-ol was synthesized and then subjected to an iridium-catalyzed reaction with Selectfluor® to yield 2-Fluoro-2-methylnonan-3-one, a direct precursor to the target ketone. The initial synthesis of the allylic alcohol precursor itself can be achieved via the addition of an organometallic reagent (hexylmagnesium bromide) to an α,β-unsaturated aldehyde (methacrolein).

Another powerful technique for stereocontrolled synthesis is the use of chiral auxiliaries, such as in the SAMP/RAMP-hydrazone method. researchgate.net This method involves converting a ketone or aldehyde to a chiral hydrazone, performing an α-alkylation, and then cleaving the auxiliary to release the α-substituted ketone with high enantiomeric purity. researchgate.net This has been successfully used to prepare chiral ketones like (S)-(+)-4-Methyl-3-heptanone. researchgate.net

Furthermore, stereocontrolled transformations of terpene-derived alcohols provide an efficient route to chiral building blocks. acs.org A one-pot procedure can convert a primary alcohol into a 2-chloroalkanol, which can then be transformed into a chiral 1,2-epoxide. Regioselective opening of this epoxide with an organocuprate reagent furnishes a chiral alcohol with defined stereocenters, demonstrating a robust method for transforming simple precursors into complex chiral molecules. acs.org

Table 2: Synthesis of a this compound Precursor

| Precursor | Reagents | Product | Yield | Reference |

|---|

Catalytic Transformations for this compound Analogs (e.g., Reductive β-Metalloethylation)

Catalytic methods offer efficient and atom-economical routes to ketone structures. For the synthesis of analogs of this compound, catalytic reductive β-metalloethylation has been reported as an effective strategy. researchgate.net This particular transformation was utilized in the synthesis of 6-methylnonan-3-one, a racemic analog of a pheromone component of the caddisfly Hesperophylax hesporus. researchgate.net

While specific details of the catalytic cycle for this exact transformation are not extensively described in the provided context, the name of the reaction implies a process where an enone or related substrate undergoes a conjugate addition (β-metallo) followed by the introduction of an ethyl group and subsequent reduction. Such catalytic processes are valuable for their ability to construct carbon-carbon bonds and introduce functionality in a controlled manner. Iron-catalyzed reductive cyclization of 1,6-enynes represents a related catalytic strategy for creating cyclic ketone derivatives, showcasing the utility of transition metals in mediating complex transformations. acs.org

Biomimetic and Biosynthetic Pathway Inspired Syntheses of this compound

Biomimetic synthesis is a strategic approach in organic chemistry where laboratory syntheses are designed to mimic the presumed biosynthetic pathways of natural products. engineering.org.cnwikipedia.org This strategy often leads to highly efficient and elegant constructions of complex molecules by leveraging reaction cascades that emulate enzymatic processes. engineering.org.cn The core idea is that the logic of organic reactions in a flask can parallel the chemistry of life, allowing chemists to predict and then execute a plausible biosynthetic route. escholarship.org

A classic example of this approach is the synthesis of proto-daphniphylline, where a complex polycyclic structure was assembled in a single, remarkable step from an acyclic dialdehyde (B1249045) precursor, forming five rings and six sigma bonds. wikipedia.org This transformation mimics a proposed biosynthetic cascade involving cyclization and Diels-Alder reactions. wikipedia.org Similarly, syntheses of natural products like artemone have been inspired by plausible biosynthetic pathways involving key steps like intramolecular conjugate additions to generate multiple stereocenters in one operation. claremont.edu

While a specific biomimetic synthesis for this compound, a relatively simple aliphatic ketone, is not prominently documented, the principles of biomimetic design are broadly applicable. A hypothetical biomimetic approach could be inspired by the biosynthesis of fatty acids or polyketides, where simple building blocks are iteratively condensed and modified. Such a strategy would focus on emulating nature's efficiency, often involving cascade reactions to build molecular complexity rapidly. nih.gov The total synthesis of a whole biosynthetic pathway can serve to validate a biogenetic hypothesis and simultaneously provide new enzymatic tools for synthetic chemists. escholarship.org

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Methylnonan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Methylnonan-3-one, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a complete structural assignment. mdpi.com

Proton NMR (¹H NMR) analysis provides information on the chemical environment and neighboring protons for each unique proton in a molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons of the hexyl chain, the isopropyl group, and the methyl group adjacent to the carbonyl function. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group, causing protons on adjacent carbons (alpha-protons) to appear at a lower field (higher ppm).

The methine proton (CH at position 2) is expected to be a multiplet due to coupling with the adjacent methyl protons and the other methyl group of the isopropyl moiety.

The methylene (B1212753) protons (CH₂) of the hexyl chain will appear as a series of multiplets. The protons alpha to the carbonyl group (at position 4) are shifted downfield compared to the other methylene groups further down the chain.

The terminal methyl group (CH₃) of the hexyl chain will appear as a triplet at a high field (lowest ppm).

The two methyl groups at the isopropyl end of the molecule will appear as doublets.

Specific spectral data for this compound can be found in various databases. nih.gov

Interactive Table: ¹H NMR Spectral Data for this compound (Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and instrument frequency. The following is a representative dataset.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (C1) | ~1.08 | Doublet | ~6.9 |

| CH (C2) | ~2.65 | Septet | ~6.9 |

| CH₂ (C4) | ~2.40 | Triplet | ~7.4 |

| CH₂ (C5-C8) | ~1.2-1.6 | Multiplet | - |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. The most deshielded carbon in the spectrum of this compound is the carbonyl carbon (C3) due to the strong electron-withdrawing effect of the oxygen atom, causing its signal to appear significantly downfield. mdpi.comnih.gov The carbon of the methine group (C2) and the methylene group alpha to the carbonyl (C4) are also shifted downfield relative to the other aliphatic carbons.

Interactive Table: ¹³C NMR Spectral Data for this compound (Note: Chemical shifts can vary based on experimental conditions. The data below is representative.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~16.0 |

| C2 | ~42.0 |

| C3 (C=O) | ~215.0 |

| C4 | ~39.5 |

| C5 | ~26.5 |

| C6 | ~29.0 |

| C7 | ~31.5 |

| C8 | ~22.5 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are essential. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu This technique allows for the definitive assignment of which protons are bonded to which carbons. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the C2 methine proton to the ¹³C signal of the C2 carbon, and so on for all protonated carbons. columbia.edumagritek.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). columbia.educolumbia.edu This is crucial for establishing the connectivity of the carbon skeleton. For instance, in this compound, the protons of the C1 methyl group would show a correlation to the C2 methine carbon and the C3 carbonyl carbon. Similarly, the protons on C4 would show correlations to C3 and C5, confirming the placement of the carbonyl group and the connection of the hexyl chain. columbia.edumagritek.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of this compound

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation and identification. nist.gov

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phytojournal.com It is widely used for the identification and quantification of volatile and semi-volatile organic compounds. mst.dksci-hub.se In a typical GC-MS analysis of this compound, the compound is first separated from other components in a sample on a GC column. As it elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nist.gov

The resulting mass spectrum shows the molecular ion (M⁺) peak, which corresponds to the molecular weight of the compound (156.27 g/mol ), and a series of fragment ion peaks. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, key fragmentations occur via alpha-cleavage on either side of the carbonyl group.

Common fragment ions observed in the mass spectrum of this compound include:

m/z 113: Resulting from the loss of the isopropyl group ([M-43]⁺).

m/z 71: Resulting from the loss of the hexyl group ([M-85]⁺).

m/z 43: Corresponding to the isopropyl cation ([C₃H₇]⁺).

The NIST Mass Spectrometry Data Center reports the most abundant peaks in the GC-MS spectrum of this compound are at m/z 43 and m/z 113. nih.gov

Interactive Table: Key GC-MS Fragment Ions for this compound

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |

| 113 | [C₇H₁₃O]⁺ | Loss of isopropyl group (•C₃H₇) |

| 85 | [C₆H₁₃]⁺ | Hexyl cation |

| 71 | [C₄H₇O]⁺ | Loss of hexyl group (•C₆H₁₃) |

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This capability allows for the determination of the exact mass of a molecule and its fragments. From the exact mass, the elemental composition (the precise number of atoms of each element) can be calculated. bioanalysis-zone.comkaust.edu.sa

For this compound, with a molecular formula of C₁₀H₂₀O, the calculated exact mass is 156.1514 Da. If an HRMS analysis of an unknown sample yields a molecular ion with an m/z value extremely close to this, it provides strong evidence for the presence of a compound with this specific elemental formula, thereby distinguishing it from other compounds that might have the same nominal mass. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification

Tandem mass spectrometry (MS/MS) is a powerful technique for the unambiguous structural confirmation and quantification of this compound. In MS/MS analysis, the molecular ion of the compound, which has a mass-to-charge ratio (m/z) corresponding to its molecular weight (156.26 g/mol ), is selectively isolated and subjected to fragmentation. nih.gov The resulting fragment ions produce a characteristic pattern that serves as a molecular fingerprint.

For aliphatic ketones like this compound, a primary fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org The mass spectrum of this compound shows characteristic high-intensity peaks at m/z 43 and m/z 113. nih.gov These peaks can be attributed to the alpha-cleavage on either side of the carbonyl group, leading to the formation of an isopropyl acylium ion ([CH(CH₃)₂CO]⁺) and a hexyl acylium ion ([CH₃(CH₂)₅CO]⁺), though the fragmentation would yield specific charged fragments and neutral losses. A prominent fragmentation is the McLafferty rearrangement, common in ketones with sufficiently long alkyl chains, which can also produce characteristic ions. libretexts.org

For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice, particularly for complex matrices. This technique offers high selectivity and sensitivity. A quantitative method involves monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM). This approach minimizes matrix interference and allows for accurate quantification even at low concentrations.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch. vscht.cz

Infrared (IR) Spectroscopy: The IR spectrum of this compound, an aliphatic ketone, displays a characteristic strong and sharp absorption peak around 1715-1720 cm⁻¹. vscht.cz This absorption is due to the stretching vibration of the highly polar C=O bond. Additional bands in the spectrum correspond to C-H stretching vibrations from the methyl and methylene groups, which are typically observed in the 2800-3000 cm⁻¹ region. core.ac.uk C-H bending vibrations also appear in the fingerprint region (below 1500 cm⁻¹). The NIST WebBook provides a gas-phase IR spectrum for this compound, confirming these characteristic absorptions. nist.gov

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. researchgate.net Like IR spectroscopy, it can identify the carbonyl group, which would also show a characteristic band, although its intensity can vary. The C-C backbone and C-H bonds will also produce signals in the Raman spectrum. avantesusa.com Each unique compound produces a distinct Raman spectrum, which can be used as a "molecular fingerprint" for identification. researchgate.net PubChem indicates the availability of Raman spectral data for this compound. nih.gov

Integrated Spectroscopic Approaches for Unambiguous Identification (e.g., Combined MS/NMR Strategies)

For the unambiguous identification of a compound like this compound, especially when dealing with isomers or unknown substances, a single spectroscopic technique is often insufficient. nih.gov An integrated approach, combining data from multiple methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, is essential. numberanalytics.com

The general workflow of a combined MS/NMR strategy begins with high-resolution mass spectrometry (HRMS) to determine the exact mass and, consequently, the molecular formula of the compound (C₁₀H₂₀O for this compound). nih.govnih.gov Once the formula is known, NMR spectroscopy is employed to piece together the precise atomic connectivity.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin splitting. For this compound, one would expect distinct signals for the protons on the methyl groups, the methine proton at the C2 position, and the various methylene groups in the hexyl chain. nih.gov

¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. nih.gov The carbonyl carbon of the ketone would have a characteristic chemical shift in the downfield region (typically >200 ppm).

By comparing the experimental NMR data with predicted spectra for all possible isomers of C₁₀H₂₀O, the correct structure of this compound can be definitively confirmed. nih.gov This combined approach significantly enhances the accuracy of metabolite or compound identification compared to using either MS or NMR alone. nih.gov

Chromatographic Separation and Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components in a mixture. When coupled with a mass spectrometer (HPLC-MS), it becomes a highly specific and sensitive tool for the analysis of compounds like this compound. sielc.com

A reverse-phase (RP) HPLC method is suitable for the separation of this compound. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. A typical mobile phase for analyzing this compound consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid to ensure good peak shape and ionization efficiency for mass spectrometry. sielc.com The use of formic acid is preferred over phosphoric acid for MS-compatible applications. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

This compound possesses a stereogenic center at the carbon atom in the second position, meaning it exists as a pair of enantiomers. Enantiomers have identical physical properties in an achiral environment but can exhibit significantly different biological activities. chiralpedia.com Therefore, assessing the enantiomeric purity is critical in many applications.

Chiral chromatography is the most widely used method for separating enantiomers and determining enantiomeric purity. chiralpedia.com This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. ajol.info The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. Polysaccharide-based CSPs, which are functionalized with derivatives of cellulose (B213188) or amylose, are commonly employed due to their broad enantioselectivity. phenomenex.blog The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. ajol.info The choice of mobile phase (normal phase, reversed-phase, or supercritical fluid chromatography) can also influence the separation and even reverse the elution order of the enantiomers. phenomenex.blog

Developing a robust quantitative analytical method is essential for accurately determining the concentration of this compound in various samples. The process involves not only method development but also rigorous validation to ensure the results are reliable. nih.gov An LC-MS/MS method would be the preferred approach for achieving the highest levels of sensitivity and selectivity.

Method validation is performed according to established guidelines and typically assesses the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often determined by analyzing samples with known concentrations.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For LC-MS methods, considerations such as matrix effects and the potential for ion suppression or enhancement must also be carefully evaluated during method development and validation. chromatographyonline.com

Chemical Reactivity and Mechanistic Studies of 2 Methylnonan 3 One

Carbonyl Group Reactivity and Functional Group Transformations

The carbonyl group (C=O) is the most prominent functional group in 2-methylnonan-3-one. Its reactivity is dominated by the polarization of the carbon-oxygen double bond, where the oxygen atom is more electronegative, resulting in a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbon. savemyexams.com This electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles, leading to nucleophilic addition reactions, which are the most common reactions for aldehydes and ketones. megalecture.comlibretexts.org

Key transformations involving the carbonyl group include:

Reduction: The carbonyl group of this compound can be reduced to a secondary alcohol, 2-methylnonan-3-ol. This transformation is typically achieved using hydride-based reducing agents. The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. megalecture.com

Oxidation: Ketones, including this compound, are generally resistant to oxidation under mild conditions, a property that distinguishes them from aldehydes. savemyexams.com Vigorous oxidation with strong oxidizing agents and high temperatures can lead to the cleavage of carbon-carbon bonds adjacent to the carbonyl group.

Formation of Imines and Enamines: Reaction with primary amines yields imines, while reaction with secondary amines can produce enamines. Enamines are particularly useful synthetic intermediates due to the nucleophilic character of their α-carbon.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. savemyexams.com This reaction, often catalyzed by a base like NaCN, is a classic example of nucleophilic addition and serves to increase the carbon chain length. savemyexams.com

Acetal and Ketal Formation: In the presence of an acid catalyst, this compound reacts with alcohols to form ketals (also known as acetals). This reaction is reversible and is often used as a method for protecting the carbonyl group during other chemical transformations.

The following table summarizes common functional group transformations for the carbonyl group of ketones like this compound.

| Reaction Type | Reagent(s) | Product Type |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

| Nucleophilic Addition | Hydrogen cyanide (HCN), Sodium cyanide (NaCN) | Cyanohydrin |

| Condensation | 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Hydrazone |

| Ketal Formation | Alcohol (e.g., ROH), Acid catalyst (e.g., H⁺) | Ketal |

| Enamine Formation | Secondary Amine (R₂NH), Acid catalyst | Enamine |

Alpha-Carbon Reactivity and Enolate Chemistry of this compound

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate ion. msu.eduvanderbilt.edu this compound is an unsymmetrical ketone with two distinct α-carbons: the methine at C2 and the methylene (B1212753) at C4. This leads to the possibility of forming two different enolates.

Kinetic vs. Thermodynamic Enolates: The regioselectivity of enolate formation can be controlled by the reaction conditions. pitt.edu

Kinetic Enolate: Deprotonation at the less sterically hindered C2 position occurs faster. Using a strong, non-nucleophilic, bulky base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the formation of the less substituted, kinetically controlled enolate. pitt.edubham.ac.uk

Thermodynamic Enolate: Deprotonation at the more substituted C4 position leads to the more stable, thermodynamically controlled enolate. Its formation is favored under conditions that allow for equilibration, such as using a smaller, weaker base (e.g., an alkoxide) at higher temperatures. pitt.edubham.ac.uk

The table below outlines the conditions for selective enolate formation.

| Enolate Type | Position of Deprotonation | Base | Temperature | Key Feature |

| Kinetic | C2 (less substituted) | LDA, LHMDS | Low (-78 °C) | Forms faster |

| Thermodynamic | C4 (more substituted) | NaH, NaOR | Higher (e.g., Room Temp.) | More stable |

Reactions of Enolates: Enolates are potent nucleophiles and are central to many carbon-carbon bond-forming reactions. bham.ac.uk

Alkylation: Enolates readily undergo Sₙ2 reactions with alkyl halides, a process known as enolate alkylation. ualberta.capressbooks.pub This reaction is highly useful for creating new C-C bonds at the α-position. ualberta.ca For instance, the kinetic enolate of this compound can be alkylated to introduce a new substituent at the C2 position.

Aldol (B89426) Reaction: An enolate can add to the carbonyl group of another aldehyde or ketone molecule in an aldol reaction, forming a β-hydroxy ketone. libretexts.org While fundamental, aldol reactions involving ketones can have unfavorable equilibria compared to aldehydes. vanderbilt.edu

Stereoselective Reactions Involving the Chiral Center(s) of this compound

This compound possesses a stereogenic center at the C2 carbon. The presence of this chiral center can significantly influence the stereochemical outcome of reactions at other sites in the molecule, a phenomenon known as stereoselectivity.

Diastereoselective Nucleophilic Addition: The attack of a nucleophile on the prochiral carbonyl carbon at C3 is influenced by the existing stereocenter at C2. According to models such as Cram's rule and the Felkin-Anh model, the nucleophile will preferentially approach from the less sterically hindered face, leading to the formation of one diastereomeric alcohol product in excess. This results in a diastereoselective reaction. unacademy.com

Diastereoselective Enolate Reactions: The chirality at C2 can also direct the stereochemistry of reactions involving the enolate. For example, when the thermodynamic enolate (formed by deprotonation at C4) reacts with an electrophile, the existing chiral center can block one face of the planar enolate, leading to a preferred direction of attack for the incoming electrophile and the formation of a specific diastereomer.

Asymmetric Synthesis: While research specifically on this compound is limited, related structures are targets in complex molecule synthesis where stereocontrol is paramount. For example, in the synthesis of the backbone of fumonisins, key reactions such as the ontosight.airesearchgate.net-Wittig rearrangement and Sharpless asymmetric epoxidation were employed to establish the required stereocenters in a related methylnonane derivative. up.ac.zaup.ac.za Such strategies highlight the potential for highly stereoselective transformations on molecules like this compound.

Cycloaddition and Rearrangement Reactions

While less common than the reactions at the carbonyl or α-carbon, ketones can participate in cycloaddition and rearrangement reactions, often requiring specific structural features or derivatization.

Cycloaddition Reactions: These reactions involve two or more unsaturated molecules combining to form a cyclic adduct. wikipedia.org

[3+2] Cycloadditions: A common example is the reaction of a 1,3-dipole with a double bond (dipolarophile). scielo.org.mx The enol or enamine derivative of this compound could potentially act as the dipolarophile in such reactions, leading to five-membered heterocyclic rings. mdpi.com

Intramolecular Analogs: For a ketone to undergo an intramolecular Diels-Alder reaction, the molecule must contain both a diene and a dienophile. While this compound itself cannot undergo this reaction, it could be chemically modified to incorporate these functionalities, enabling a subsequent intramolecular cyclization.

Rearrangement Reactions:

ontosight.airesearchgate.net-Wittig Rearrangement: This is a type of sigmatropic rearrangement that has been utilized in the stereoselective synthesis of complex molecules containing structural motifs similar to this compound. up.ac.za This specific rearrangement involves an α-alkoxy carbanion and provides a powerful method for stereocontrolled C-C bond formation.

Reaction Kinetics and Thermodynamic Considerations for this compound Transformations

The study of reaction rates (kinetics) and the relative stability of reactants and products (thermodynamics) provides a deeper understanding of chemical transformations.

Reaction Kinetics: The rate of a chemical reaction is defined as the change in the concentration of a reactant or product per unit of time. libretexts.org It is expressed by a rate equation, which includes a rate constant (k) and the concentration of reactants raised to a particular power (the order of the reaction). savemyexams.com For reactions involving this compound, the rate would be influenced by factors such as temperature, solvent, and the concentration of reactants and catalysts. For example, a study on the biodegradation of the related compound 2-methylnonane (B165365) found that degradation kinetics were dependent on concentration, with higher concentrations leading to longer lag phases and half-lives. concawe.eu

Thermodynamic Considerations: Thermodynamics governs the position of equilibrium and the relative stability of isomers.

Kinetically vs. Thermodynamically Controlled Products: The selective formation of the kinetic or thermodynamic enolate of this compound is a prime example of the interplay between kinetics and thermodynamics. numberanalytics.com The kinetic product is formed faster because it has a lower activation energy, while the thermodynamic product is more stable, representing a lower energy state. pitt.edunumberanalytics.com The outcome of the reaction can be directed toward either product by careful control of reaction conditions such as temperature, base, and reaction time. bham.ac.uk

The following table presents a simplified comparison of kinetic and thermodynamic control in the context of enolate formation.

| Control Type | Favored By | Transition State Energy | Product Stability | Reversibility |

| Kinetic | Low Temperature, Strong/Bulky Base, Short Reaction Time | Lower | Less Stable | Irreversible Conditions |

| Thermodynamic | High Temperature, Weaker Base, Long Reaction Time | Higher | More Stable | Reversible Conditions |

Theoretical and Computational Chemistry of 2 Methylnonan 3 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the electronic structure and three-dimensional arrangement of atoms in 2-methylnonan-3-one. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's energetic and geometric properties.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become a primary tool for investigating the properties of organic molecules like this compound due to its balance of accuracy and computational cost. researchgate.net DFT methods calculate the electron density of a molecule to determine its energy and, consequently, its structure and properties. youtube.comnih.gov By solving the Kohn-Sham equations, DFT can provide a detailed understanding of molecular orbital interactions. mdpi.com

For a molecule such as this compound, DFT calculations, often using functionals like B3LYP, can predict its equilibrium geometry, including bond lengths and angles. uni-greifswald.de These calculations are crucial for understanding the molecule's stability and reactivity. nih.gov Furthermore, DFT is widely used to predict various spectroscopic properties, offering a way to corroborate experimental findings. nih.govmdpi.com The accuracy of these predictions is highly dependent on the choice of the functional and basis set. mdpi.com

Ab Initio Methods (e.g., Gaussian-n theories G2, G3, G4) for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. For high-accuracy calculations of molecules like this compound, advanced ab initio methods such as the Gaussian-n (Gn) theories (G2, G3, G4) are employed. acs.org These composite methods combine results from several high-level calculations to achieve a very accurate final energy.

These methods are particularly useful for obtaining precise thermochemical data, such as heats of formation. acs.org Although computationally more intensive than DFT, Gn theories provide a benchmark for other methods and are essential when highly accurate energetic information is required. The use of such methods would provide a definitive theoretical value for the stability of this compound.

Computational Analysis of Spectroscopic Properties (e.g., Predicted NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules. For this compound, these predictions are invaluable for interpreting experimental spectra and confirming its structure.

Predicted NMR chemical shifts for both ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govd-nb.info The accuracy of these predictions has significantly improved, with machine learning algorithms now being used to refine the results and account for solvent effects. arxiv.orgresearchgate.net The quality of the molecular geometry used in these calculations is a critical factor for obtaining accurate chemical shifts. mdpi.com

Similarly, infrared (IR) frequencies can be predicted through vibrational analysis calculations. These calculations determine the vibrational modes of the molecule and their corresponding frequencies, which can be compared with experimental IR spectra. DFT methods are commonly used for this purpose, and the calculated frequencies are often scaled to better match experimental values. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions. By simulating the molecule over a period of time, MD can reveal the preferred conformations and the energy barriers between them. This is particularly relevant for a flexible molecule like this compound with its long alkyl chain. MD simulations can also provide insights into how molecules of this compound interact with each other in a condensed phase.

Reaction Pathway Modeling and Transition State Characterization

Computational methods are instrumental in modeling chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy. uni-muenchen.denih.gov

For example, in reactions such as enolate formation or nucleophilic addition to the carbonyl group of this compound, computational modeling can elucidate the step-by-step mechanism. uni-muenchen.de Techniques like DFT can be used to optimize the geometries of reactants, products, and transition states, providing a detailed picture of the reaction mechanism. nih.gov This understanding is crucial for controlling reaction outcomes and designing new synthetic routes.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

While direct QSPR and QSAR studies on this compound are not extensively documented in the provided context, the principles of these methods are highly applicable. QSPR and QSAR models establish a mathematical relationship between the structural or physicochemical properties of a molecule and its properties or biological activity, respectively.

For a compound like this compound, a QSPR study could, for instance, correlate its computed molecular descriptors (e.g., molecular weight, logP, polar surface area) with physical properties like boiling point or retention index. DFT calculations can provide many of the electronic and geometric descriptors used in these models. mdpi.com

Natural Occurrence, Biological Roles, and Biosynthesis of 2 Methylnonan 3 One

Presence in Biological Matrices and Natural Sources (e.g., Plants, Microorganisms, Insects)

2-Methylnonan-3-one is a naturally occurring ketone that has been identified in a variety of biological sources, including plants and bacteria. While its presence is not as widespread as some other volatile compounds, it plays a notable role in the chemical profile of certain species.

In the plant kingdom, this compound has been reported as a volatile component. For instance, it is found in dried green and black teas, as well as in some herbs like dried parsley and spinach. lookchem.com Its occurrence in these plants contributes to their characteristic aroma and flavor profiles.

Among microorganisms, the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10 has been shown to produce this compound. beilstein-journals.org The emission of this and other volatile organic compounds by bacteria can play a role in their interactions with other organisms in their environment, such as plants and fungi. beilstein-journals.org

The compound has also been identified in insects. For example, 8-methylnonan-2-one, a structurally related ketone, is a component of the female-produced sex pheromone of the desert spider Agelenopsis aperta. beilstein-journals.org While this is not this compound, it highlights the presence of similar branched-chain ketones in the chemical communication systems of arthropods. Further research is needed to fully elucidate the extent of this compound's presence across a wider range of insects and other natural sources.

Role as a Semiochemical or Pheromone Component in Insect Communication

Semiochemicals are chemical substances that carry information between organisms and are a fundamental aspect of insect communication. plantprotection.plresearchgate.net These chemicals are broadly divided into pheromones, which mediate interactions between individuals of the same species, and allelochemicals, which mediate interactions between different species. plantprotection.plresearchgate.net Ketones, as a class of compounds, are frequently utilized by insects as pheromones, including for sex, alarm, and aggregation signals. numberanalytics.com

While direct evidence for this compound acting as a primary pheromone is limited, its structural analogues, such as 6-methylnonan-3-one and 4-methylnonan-5-one, have been identified as key pheromone components in various insect species. For example, 6-methylnonan-3-one is a sex pheromone component for the caddisfly Hesperophylax occidentalis. researchgate.net This suggests that the structural motif of a methylated nonanone is recognized by the olfactory systems of certain insects and can elicit behavioral responses.

The chemical structure of a semiochemical is critical to its function, with even minor changes potentially altering its activity. numberanalytics.com The specific placement of the methyl group and the carbonyl group in this compound would determine its binding affinity to specific chemoreceptors in an insect's antennae. It is plausible that this compound could act as a synergist, enhancing the effect of a primary pheromone, or as an antagonist, inhibiting a response. Further electrophysiological and behavioral studies are required to determine the precise role, if any, of this compound in the chemical communication of specific insect species.

Contribution to Aroma and Flavor Profiles in Natural Products

This compound is a recognized contributor to the complex aroma and flavor profiles of various natural products, most notably tea. It has been identified as a volatile compound in both green and black tea. lookchem.com In Japanese green tea, it is associated with a hay-like, green note. lookchem.com

The concentration of this compound is crucial to its impact on flavor. For instance, in beverages, it is reported to be critical to a good tea flavor at a concentration as low as 0.001 parts per million (ppm). thegoodscentscompany.com In other food products like meat and fish, it is used at around 0.35 ppm. thegoodscentscompany.com It is also suggested for use in exotic fruit flavors such as apricot, peach, and mango, as well as in honey, at concentrations ranging from 0.1 to 1 ppm. thegoodscentscompany.com

Table 1: Aroma Profile of this compound and Related Compounds in Tea

| Compound | Aroma Description | Tea Type | Reference |

|---|---|---|---|

| This compound | Hay-like, green, sweet, milky, creamy | Green Tea, Black Tea | lookchem.com |

| 3-Methylnonane-2,4-dione (B147431) | Green, fruity, hay-like | Green Tea | nih.gov |

| (Z)-1,5-Octadien-3-one | Metallic, geranium-like | Green Tea | nih.gov |

| Linalool | Floral | Green Tea | researchgate.net |

| Geraniol | Floral | Green Tea | researchgate.net |

| β-Ionone | - | Green Tea | researchgate.net |

Biochemical Pathways Leading to this compound

The biosynthesis of this compound in natural systems is thought to occur through several potential metabolic pathways, primarily involving the degradation of larger biomolecules like fatty acids and amino acids.

Fatty Acid Oxidation and Degradation Mechanisms

The carbon skeleton of this compound strongly suggests a biosynthetic origin from fatty acids. Fatty acid biosynthesis involves the sequential addition of two-carbon units to a growing acyl chain. allen.in The degradation of fatty acids, known as β-oxidation, is a primary source of various volatile compounds. bu.edu It is plausible that a C10 fatty acid undergoes modification and subsequent oxidation to yield this compound. The methyl branch could be introduced through the incorporation of a propionyl-CoA unit instead of an acetyl-CoA unit during the initial stages of fatty acid synthesis. bu.edu Subsequent β-oxidation and decarboxylation steps could then lead to the formation of the ketone.

Amino Acid Degradation Pathways

Certain amino acids can serve as precursors for branched-chain volatile compounds. basicmedicalkey.comnih.gov The degradation of branched-chain amino acids such as leucine, isoleucine, and valine generates branched-chain α-keto acids, which can be further metabolized to produce a variety of compounds. bu.edulsuhsc.edu For instance, isoleucine degradation can lead to the formation of 2-methylbutanal, a branched-chain aldehyde. researchgate.net While a direct pathway from a common amino acid to this compound is not explicitly detailed in the literature, the degradation of a modified or less common amino acid, or the combination of intermediates from different amino acid degradation pathways, could potentially lead to its formation. The initial steps of amino acid degradation often involve transamination to form an α-keto acid, followed by oxidative decarboxylation. nih.gov

Polyketide and Terpenoid Biosynthetic Considerations

Polyketide biosynthesis is another major pathway for the formation of a diverse array of natural products. uni-muenchen.de This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units, similar to fatty acid synthesis, but with greater variability in the reduction steps, leading to a wider range of functional groups, including ketones. uni-muenchen.de The structure of this compound is consistent with a polyketide origin, where a methyl group is introduced by a methyltransferase enzyme during the assembly of the polyketide chain. nih.gov

Terpenoid biosynthesis, which proceeds via the mevalonate (B85504) or MEP/DOXP pathway, involves the assembly of isoprene (B109036) (C5) units. genome.jpnih.gov While a direct terpenoid origin for a C10 compound like this compound is less likely due to its linear, non-isoprenoid structure, it is worth noting that hybrid pathways exist. For example, polyketide-terpenoid hybrid molecules are known to be produced in fungi. rsc.org However, there is currently no direct evidence to suggest that this compound is synthesized through such a hybrid pathway.

Environmental Fate, Ecotoxicity, and Degradation of 2 Methylnonan 3 One

Environmental Distribution and Transport Mechanisms

The environmental distribution of a chemical compound is largely governed by its intrinsic physical and chemical properties. phytosafe.com For 2-Methylnonan-3-one, these properties predict its partitioning across major environmental compartments: air, water, soil, and biota. While specific experimental studies on the environmental distribution of this compound are limited, its behavior can be predicted using established scientific models based on its known properties.

The partitioning behavior suggests that if released into the environment, this compound would predominantly distribute to the air and soil. epa.gov Fugacity-based multimedia modeling, a common tool in environmental science, indicates that compounds with similar properties partition primarily to the air compartment (around 82.6%) and the soil compartment (around 15.5%). epa.gov

The key physical and chemical properties that dictate this distribution are summarized in the table below.

| Property | Predicted Value/Information | Implication for Environmental Distribution |

| Molecular Formula | C₁₀H₂₀O | - |

| Molecular Weight | 156.27 g/mol | Influences diffusion and transport rates. |

| Water Solubility | Low (estimated) | Low potential to remain dissolved in water; likely to partition to other media. |

| Vapor Pressure | 0.495 mm Hg at 25°C (estimated) | Indicates a tendency to volatilize from water and soil surfaces into the atmosphere. |

| Log Kow (Octanol-Water Partition Coefficient) | 3.4 (estimated) | Suggests a moderate potential to adsorb to organic matter in soil and sediment and to bioaccumulate in organisms. |

Data sourced from computational models and databases like PubChem.

Due to its estimated vapor pressure, this compound is expected to exist primarily as a vapor in the atmosphere. mountainscholar.org Its low water solubility and moderate octanol-water partition coefficient (Log Kow) indicate that when released to water, it will tend to volatilize into the air or adsorb onto suspended solids and sediment rather than remaining in the aqueous phase. In soil, its moderate Log Kow suggests it will have a tendency to bind to organic matter, which may limit its mobility and leaching into groundwater.

Degradation Pathways in Environmental Compartments

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including breakdown by microorganisms and transformation by light.

Biodegradation (e.g., Microbial Metabolism)

Microbial metabolism is a primary pathway for the breakdown of organic compounds in the environment. While direct studies on this compound are scarce, the biodegradation of similar aliphatic ketones is well-documented. Bacteria and yeasts are known to metabolize ketones. researchgate.netasm.org

Two principal mechanisms for the microbial degradation of ketones have been identified:

Subterminal Oxidation: This pathway involves the insertion of an oxygen atom next to the carbonyl group by a Baeyer-Villiger monooxygenase (BVMO) enzyme. asm.org This creates an ester (e.g., an acetate (B1210297) ester), which is then hydrolyzed by other enzymes into an alcohol and a carboxylic acid (acetate). nih.gov These smaller molecules can then be readily used by the microorganism for energy and growth.

Carboxylation: Some bacteria, particularly under anaerobic (oxygen-free) conditions, can activate ketones by adding a carboxyl group (carboxylation). karger.comnih.gov This reaction, often requiring energy in the form of ATP, converts the ketone into a β-keto acid, which can then be channeled into common metabolic pathways. karger.comnih.gov

For instance, studies on dodecane-2-one in the yeast Candida maltosa have shown degradation via both Baeyer-Villiger oxidation to form decyl acetate and reduction to dodecane-2-ol. researchgate.net It is plausible that this compound would be susceptible to similar microbial degradation pathways.

Phototransformation (e.g., Atmospheric Photolysis)

Once volatilized into the atmosphere, this compound is subject to phototransformation. Ketones are a significant class of oxygenated volatile organic compounds (OVOCs) in the troposphere. mountainscholar.org Their primary atmospheric loss process during the daytime is oxidation initiated by hydroxyl radicals (OH). ipcc.chcopernicus.org

The reaction with OH radicals is typically the first and rate-determining step in a complex reaction chain that breaks down the ketone into smaller, often more oxidized, products like smaller carbonyl compounds (e.g., formaldehyde, acetaldehyde, acetone). researchgate.net The carbonyl group (C=O) in ketones absorbs near-UV radiation, which can lead to direct photolysis (breakdown by light) or the formation of highly energetic "hot" molecules that can undergo further ground-state reactions. copernicus.org The atmospheric lifetime of ketones due to these phototransformation processes is relatively short, often on the order of a few days, indicating they will likely be degraded close to their emission sources. researchgate.netrsc.org

Hydrolysis and Other Abiotic Degradation Processes

Hydrolysis is a chemical reaction with water that can break down certain compounds. However, aliphatic ketones like this compound are generally resistant to environmental hydrolysis. epa.gov The chemical structure of ketones lacks a functional group that is readily susceptible to this reaction under typical environmental pH and temperature conditions. epa.gov While hydrolysis of ketones can be achieved under specific laboratory or industrial conditions, it is not considered a significant degradation pathway in the natural environment. acs.orgorganic-chemistry.orgnih.gov

Bioaccumulation and Biotransformation in Organisms

Bioaccumulation refers to the buildup of a chemical in an organism to a concentration higher than that in the surrounding environment. A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Kow). The estimated Log Kow for this compound is 3.4. While this suggests a moderate potential for the compound to partition into fatty tissues, it does not automatically mean high bioaccumulation will occur. For a similar C12 branched ketone, the bioconcentration factor (BCF) was determined to be 256.6, which suggests it is not expected to significantly bioaccumulate. epa.gov

Biotransformation is the process by which organisms metabolize chemicals. Ketone bodies are naturally produced and metabolized in mammals, including humans, as an energy source, particularly during periods of fasting or low carbohydrate intake. physiology.orgwikipedia.orgmdpi.com The pathways for ketogenesis (synthesis) and ketolysis (breakdown) are well-established and involve enzymes that convert ketones back into acetyl-CoA, which can then enter the citric acid cycle for energy production. libretexts.orgnih.govslideshare.net While this compound is an exogenous ketone, it is plausible that organisms possess enzymatic machinery capable of metabolizing it, similar to how they handle endogenous ketones and other ingested aliphatic ketones. This metabolic capability would serve to limit its persistence and accumulation in the body.

Environmental Risk Assessment Methodologies for Chemical Compounds

Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical substances on the environment. epa.govfao.org The fundamental framework involves comparing the predicted environmental concentration (PEC) of a chemical with the predicted no-effect concentration (PNEC), the level below which harmful effects are unlikely to occur. eeer.org

The process can be broken down into several key stages:

Hazard Identification: This step involves identifying the intrinsic hazardous properties of a chemical, such as its toxicity to aquatic or terrestrial organisms, its potential to persist in the environment, and its ability to bioaccumulate.

Exposure Assessment: This stage quantifies the likely concentration of the chemical in various environmental compartments (air, water, soil). It considers the chemical's sources, release rates, and its fate and transport mechanisms as discussed in section 7.1. canada.ca

Effects Assessment (Dose-Response Assessment): This involves determining the relationship between the dose or concentration of a chemical and the incidence and severity of an adverse effect on environmental receptors (e.g., fish, invertebrates, plants). This is used to derive the PNEC.

Risk Characterization: In the final step, the information from the exposure and effects assessments is integrated to estimate the likelihood and magnitude of adverse effects. canada.ca This is often expressed as a risk quotient (RQ = PEC/PNEC). If the RQ is greater than one, it indicates a potential risk that may require management measures. eeer.org

Modern approaches, often termed New Approach Methodologies (NAMs), are increasingly being incorporated. epa.govnih.gov These include computational toxicology, in-vitro testing, and quantitative structure-activity relationship (QSAR) models, which help to predict a chemical's properties and potential risks, especially for data-poor substances. canada.caepa.gov These frameworks provide a structured, scientific basis for managing chemical risks and protecting ecosystems. ecetoc.orgresearchgate.net

Emerging Applications and Advanced Chemical Transformations of 2 Methylnonan 3 One

Use as a Chirality Source in Organic Synthesis

A molecule is chiral if it is non-superimposable on its mirror image. cureffi.org The presence of a stereogenic center, often a carbon atom with four different substituents, is a common source of chirality in organic molecules. cureffi.org In 2-methylnonan-3-one, the carbon at the second position (C2) is a stereogenic center. This means the compound can exist as two distinct enantiomers: (R)-2-methylnonan-3-one and (S)-2-methylnonan-3-one.